molecular formula C8H8ClNO B13605733 1-(4-Chloropyridin-2-yl)propan-2-one CAS No. 908267-65-2

1-(4-Chloropyridin-2-yl)propan-2-one

Cat. No.: B13605733
CAS No.: 908267-65-2
M. Wt: 169.61 g/mol
InChI Key: HPDASAMJVLAZMW-UHFFFAOYSA-N
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Description

1-(4-Chloropyridin-2-yl)propan-2-one is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, featuring a chlorine atom at the fourth position and a propan-2-one group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloropyridin-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloropyridin-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(4-Chloropyridin-2-yl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-2-yl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles, leading to changes in cellular processes.

Comparison with Similar Compounds

    1-(4-Bromopyridin-2-yl)propan-2-one: Similar structure but with a bromine atom instead of chlorine.

    1-(4-Fluoropyridin-2-yl)propan-2-one: Similar structure but with a fluorine atom instead of chlorine.

    1-(4-Methylpyridin-2-yl)propan-2-one: Similar structure but with a methyl group instead of chlorine.

Uniqueness: 1-(4-Chloropyridin-2-yl)propan-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its analogs. The chlorine atom can participate in specific substitution reactions, making this compound valuable for targeted chemical synthesis.

Properties

CAS No.

908267-65-2

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(4-chloropyridin-2-yl)propan-2-one

InChI

InChI=1S/C8H8ClNO/c1-6(11)4-8-5-7(9)2-3-10-8/h2-3,5H,4H2,1H3

InChI Key

HPDASAMJVLAZMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC=CC(=C1)Cl

Origin of Product

United States

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